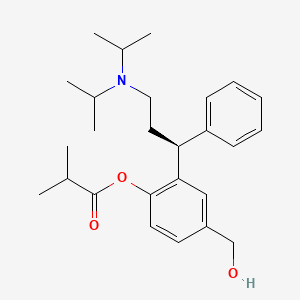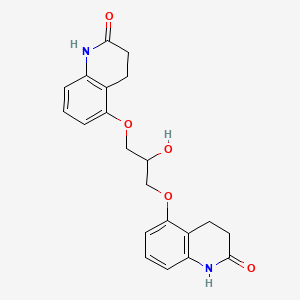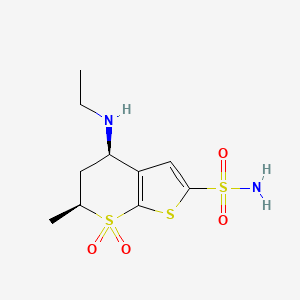
(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate
Overview
Description
(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate is a chemical compound commonly known as dexibuprofen. It is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. Dexibuprofen is a derivative of ibuprofen and has been found to have fewer gastrointestinal side effects than its parent compound.
Scientific Research Applications
Fries Rearrangement and Derivative Synthesis
- Fries Rearrangement of Phenyl Isobutyrate : Phenyl isobutyrate, a related compound, undergoes a Fries rearrangement to produce hydroxy-isobutyrophenones, which can be further reduced to isobutylphenols. This rearrangement and subsequent reactions offer a pathway for synthesizing derivatives of the compound (Briggs, Dutton, & Merler, 1956).
Phosphorylation Applications
- Phosphinylation of Hydroxy Functions : Bis(allyloxy)(diisopropylamino)phosphine, a compound similar in structure, is used for effective phosphorylation of hydroxy functions. This suggests potential applications of the target compound in phosphorylation reactions (Bannwarth & Küng, 1989).
Fragrance and Material Industry
- Use in Fragrance : 3-Phenylpropyl isobutyrate, closely related to the target compound, is used as a fragrance ingredient. This indicates the potential for the compound to be used in fragrance materials (Bhatia et al., 2011).
Pharmacological Research
- Potential in DNA Synthesis Stimulation : Research on analogs of isoproterenol, which have structural similarities, shows they can stimulate DNA synthesis in certain conditions. This may suggest potential research avenues in pharmacology for the compound (Labows, Swern, & Baserga, 1971).
Optical Applications
- Nonlinear Optical Absorption : A derivative of diisopropylamino phenyl shows potential in nonlinear optical absorption, suggesting possible applications in optical device technologies (Rahulan et al., 2014).
Metabolic Research
- Study in Metabolic Pathways : Isobutyrate derivatives have been studied for their metabolic pathways in rats, providing insights into metabolic reactions and processes (Amster & Tanaka, 1980).
Chemical Synthesis
- Synthesis of Phospholes and Biphospholes : Compounds containing diisopropylamino groups, similar to the target compound, have been used in the synthesis of phospholes and biphospholes, indicating potential applications in complex organic synthesis (Hydrio et al., 2002).
properties
IUPAC Name |
[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCSDBARQIPTGU-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)




![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)




![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)
